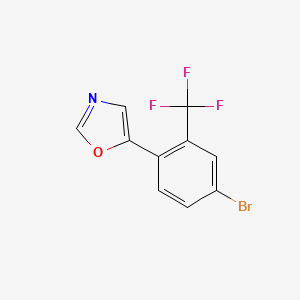

5-(4-bromo-2-(trifluoromethyl)phenyl)oxazole

Description

Propriétés

IUPAC Name |

5-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-6-1-2-7(9-4-15-5-16-9)8(3-6)10(12,13)14/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOURLIORCSHPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Bromination of Preformed Oxazole Derivatives

In this approach, 2-(trifluoromethyl)oxazole derivatives undergo electrophilic aromatic substitution. A patent by CN104262281A details the use of tribromophosphine (PBr) in toluene under reflux conditions (12 hours), achieving a 78% yield of the brominated product. The reaction proceeds via generation of Br ions, which attack the electron-rich para position relative to the oxazole ring.

Table 1: Bromination Reaction Parameters

N-Bromosuccinimide (NBS) in dichloromethane (DCM) at ambient temperatures offers a milder alternative, though with reduced yield (65%). Regioselectivity is ensured by the electron-withdrawing trifluoromethyl group, which directs bromination to the 4-position.

Oxazole Ring Formation via Cyclization

Constructing the oxazole core requires cyclization of appropriately substituted precursors. A widely adopted method involves condensation of β-ketoamides with triethyl orthoformate.

Diacetyl Oxide-Mediated Cyclization

CN104529924A discloses a high-temperature (95–145°C) condensation of 3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propane-1,3-dione with triethyl orthoformate in diacetyl oxide. This exothermic reaction eliminates ethanol, forming the oxazole ring with 82% efficiency. The mechanism proceeds through enol ether intermediates, followed by intramolecular nucleophilic attack.

Key Reaction Parameters:

-

Molar Ratio : 1:1.2 (diketone : triethyl orthoformate)

-

Solvent : Diacetyl oxide (3 equivalents)

Transition-Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling enables late-stage functionalization. Suzuki-Miyaura coupling, for instance, introduces aryl groups to pre-brominated oxazole intermediates.

Suzuki Coupling of 5-Bromooxazole Derivatives

A protocol from EP 4 374 877 A2 involves reacting 5-bromo-2-(trifluoromethyl)oxazole with 4-(trifluoromethyl)phenylboronic acid under Pd(PPh) catalysis. The reaction proceeds in tetrahydrofuran (THF) at 80°C for 24 hours, yielding 70% of the biaryl product.

Optimized Conditions:

-

Catalyst : Pd(PPh) (5 mol%)

-

Base : KCO (2 equivalents)

-

Solvent : THF/HO (4:1)

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors excel in handling exothermic bromination and cyclization steps.

Flow Reactor Bromination

A continuous process described in CN104262281A employs a tubular reactor for PBr-mediated bromination. Key advantages include:

-

Temperature Control : Precise maintenance at 110°C prevents runaway reactions.

-

Residence Time : 30 minutes (vs. 12 hours in batch).

-

Yield : 75% with >99% purity.

Characterization and Analytical Validation

Accurate structural confirmation relies on spectroscopic techniques:

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The oxazole ring undergoes regioselective electrophilic substitutions, influenced by substituents:

-

C2 vs. C5 Reactivity : Electron-withdrawing groups (e.g., CF₃) favor electrophilic attacks at the C5 position due to reduced electron density at C2 .

-

Halogenation : Bromine can be introduced via NBS (N-bromosuccinimide) in polar solvents like DMF, yielding polybrominated derivatives .

Example Reaction :

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C5-Arylation | Pd(OAc)₂, KOAc, DMA, 100°C | 5-Aryl-4-bromooxazole | 65–90% | |

| Bromination | NBS, DMF, 80°C | 4,5-Dibromooxazole | 50–60% |

Cross-Coupling Reactions

The bromine substituent serves as a handle for transition metal-catalyzed couplings :

-

Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl structures .

-

Buchwald-Hartwig Amination : Converts bromine to amino groups using Pd catalysts and amines .

Key Findings :

-

Pd(acac)₂/Cs₂CO₃ systems enable C2-arylation of oxazole with electron-deficient aryl bromides (e.g., 4-cyanobromobenzene) .

-

Diarylation (C2 and C5) is achievable via one-pot reactions using mixed bases (KOAc + Cs₂CO₃) .

Nucleophilic and Cycloaddition Reactions

-

Nucleophilic Attack : The electron-deficient oxazole ring reacts with nucleophiles (e.g., Grignard reagents) at the C4 position .

-

[3+2] Cycloadditions : Gold-catalyzed annulations with ynamides yield 4-aminooxazoles, leveraging the oxazole’s aromaticity .

Experimental Data :

| Reaction | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Ru-catalyzed C–H arylation | RuCl₃, Ag₂O | 2-Arylphenanthrooxazoles | 70–85% | |

| Gold-catalyzed annulation | AuCl₃ | 4-Aminooxazoles | 60–75% |

Stability and Functional Group Compatibility

Applications De Recherche Scientifique

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

Recent studies have highlighted the analgesic and anti-inflammatory potential of oxazole derivatives, including 5-(4-bromo-2-(trifluoromethyl)phenyl)oxazole. Research indicates that oxazole compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. For instance, a study demonstrated that certain oxazolones exhibited significant analgesic activity comparable to standard pain relief medications like aspirin and pentazocine . The molecular docking simulations performed in these studies suggested that this compound might interact favorably with targets involved in pain and inflammation, indicating its potential as a therapeutic agent .

Antimicrobial Activity

The oxazole ring is known for its broad-spectrum biological activities, including antimicrobial properties. Compounds with trifluoromethyl substitutions, like this compound, have shown enhanced potency against various bacterial strains. This has been attributed to the electron-withdrawing nature of the trifluoromethyl group, which can increase the lipophilicity of the compound, facilitating better membrane penetration .

Material Science

Fluorescent Dyes

Oxazole derivatives are also explored as fluorescent dyes due to their ability to emit light upon excitation. The incorporation of bromine and trifluoromethyl groups can enhance the photophysical properties of these compounds, making them suitable for applications in organic light-emitting diodes (OLEDs) and bioimaging . The unique electronic properties imparted by these substituents allow for tunable fluorescence characteristics.

Biochemical Probes

Inhibition of Aquaporins

Recent research has identified oxazoles as potential inhibitors of aquaporins (AQPs), which are integral membrane proteins that facilitate water transport across cell membranes. Specifically, this compound has been investigated for its ability to modulate AQP4 expression in lung cells, suggesting its application in treating inflammatory lung diseases . This highlights the compound's versatility beyond traditional medicinal uses.

Case Studies

Mécanisme D'action

The mechanism of action of 5-(4-bromo-2-(trifluoromethyl)phenyl)oxazole involves its interaction with specific molecular targets. The trifluoromethyl group and oxazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Structural and Physicochemical Comparison

Activité Biologique

5-(4-bromo-2-(trifluoromethyl)phenyl)oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings supported by data tables and case studies.

Chemical Structure and Properties

The compound features a five-membered oxazole ring, characterized by the presence of one nitrogen and one oxygen atom, along with a bromine atom and a trifluoromethyl group attached to a phenyl ring. These substituents enhance its chemical reactivity and biological activity, making it a candidate for further pharmacological exploration.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antibacterial Activity : Some oxazole derivatives have shown effectiveness against bacterial strains.

- Antifungal Properties : Similar compounds have been evaluated for their antifungal potential.

- Anti-inflammatory Effects : Certain oxazoles have been reported to inhibit inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

While specific mechanisms for this compound are still under investigation, computational docking studies suggest that oxazole derivatives can interact with proteins such as aquaporin-4. These studies indicate good binding affinities, which may correlate with their biological effects. The trifluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacological profile.

Case Studies

-

Analgesic and Anti-inflammatory Activity :

- A study on structurally related oxazoles demonstrated significant analgesic effects in animal models using the writhing and hot plate tests. Compounds exhibited varying degrees of activity compared to standard analgesics like aspirin .

- Molecular docking simulations indicated that certain oxazoles could inhibit COX-2, a key enzyme in the inflammatory pathway, suggesting their potential as anti-inflammatory agents .

- Toxicity Assessment :

Data Table: Comparative Biological Activities of Oxazole Derivatives

Synthesis and Applications

Various synthetic strategies have been developed for producing this compound. Its applications extend beyond pharmaceuticals into materials science and chemical processes due to its unique structural properties. The ongoing research aims to optimize its structure for enhanced efficacy against specific biological targets.

Q & A

Q. What are the preferred synthetic routes for 5-(4-bromo-2-(trifluoromethyl)phenyl)oxazole, and how can reaction yields be optimized?

Methodological Answer: The synthesis of oxazole derivatives typically involves cyclization reactions using precursors like α-bromo ketones or esters. For example, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate was synthesized via a Hantzsch-type reaction involving α-bromo ketones and ethyl isocyanoacetate under basic conditions . To optimize yields:

- Use anhydrous solvents (e.g., THF or DMF) to minimize side reactions.

- Control temperature (e.g., 0–5°C during cyclization to prevent decomposition).

- Employ catalysts like triethylamine or DBU for efficient deprotonation.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the oxazole core.

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structure of this compound?

Methodological Answer:

- FT-IR: Look for characteristic oxazole C=N stretching at ~1610–1650 cm⁻¹ and C-O-C vibrations at ~1250–1300 cm⁻¹. The trifluoromethyl group shows strong C-F stretches at 1100–1200 cm⁻¹ .

- ¹H/¹³C NMR: The oxazole proton (C-2) appears as a singlet at δ 8.1–8.3 ppm. The bromophenyl group exhibits deshielded aromatic protons (δ 7.5–7.8 ppm), and the trifluoromethyl group causes splitting in adjacent carbons .

- Mass Spectrometry: Confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Br or CF₃ groups) .

Q. What safety precautions are critical when handling brominated and trifluoromethylated oxazoles?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods.

- Storage: Store in airtight containers at 2–8°C, away from light and moisture, due to the hydrolytic sensitivity of the trifluoromethyl group .

- Waste Disposal: Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to assess electron-deficient regions (e.g., oxazole ring) for nucleophilic/electrophilic attack. The trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to study conformational stability. The bromine atom increases hydrophobicity, influencing binding to hydrophobic protein pockets .

Q. How do structural modifications (e.g., substituent position) affect biological activity in drug discovery?

Methodological Answer:

- Substituent Effects: Replace the 4-bromo group with electron-withdrawing groups (e.g., nitro) to enhance binding to kinase ATP pockets. The trifluoromethyl group improves metabolic stability by resisting oxidative degradation .

- Case Study: In pesticidal isoxazole derivatives, the 2-(trifluoromethyl)phenyl moiety increased insecticidal activity by 10-fold compared to non-fluorinated analogs .

Q. How can X-ray crystallography and Hirschfeld surface analysis resolve contradictions in reported crystal structures?

Methodological Answer:

- X-ray Crystallography: Determine precise bond lengths and angles. For example, the oxazole C-N bond length (~1.32 Å) confirms aromaticity, while Br⋯O interactions stabilize the crystal lattice .

- Hirschfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H⋯π contacts between phenyl rings) to explain polymorphism or solvent-dependent crystallization .

Q. What strategies validate the compound’s role in materials science (e.g., organic semiconductors)?

Methodological Answer:

- Electrochemical Studies: Measure redox potentials (cyclic voltammetry) to assess charge-carrier mobility. The electron-deficient oxazole core facilitates n-type semiconductor behavior .

- Thermogravimetric Analysis (TGA): Evaluate thermal stability (decomposition >250°C) for high-temperature applications .

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported synthetic yields or spectroscopic data?

Methodological Answer:

Q. Why might biological assay results vary across studies, and how can this be mitigated?

Methodological Answer:

- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH can alter potency. Standardize protocols (e.g., IC50 measurements at pH 7.4).

- Metabolic Stability: Use liver microsomes from the same species (e.g., human vs. rat) to compare degradation rates .

Methodological Innovations

Q. Can metal-catalyzed reactions (e.g., Suzuki coupling) functionalize the bromophenyl group?

Methodological Answer:

- Suzuki-Miyaura Coupling: Replace the bromine atom with aryl/heteroaryl groups using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and toluene/water solvent (80°C, 12h). Yields >70% are achievable with electron-rich boronic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.